molecular formula C16H17ClFN B3030128 1-Benzhydryl-3-fluoro-azetidine hydrochloride CAS No. 869488-99-3

1-Benzhydryl-3-fluoro-azetidine hydrochloride

Cat. No.: B3030128
CAS No.: 869488-99-3
M. Wt: 277.76
InChI Key: YMXAILYGDPCVFW-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-fluoro-azetidine hydrochloride is a chemical compound with the molecular formula C16H17ClFN and a molecular weight of 277.77 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Scientific Research Applications

1-Benzhydryl-3-fluoro-azetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-Benzhydryl-3-fluoro-azetidine hydrochloride is not specified in the search results. It’s often used for research purposes , but the exact biological or chemical processes it influences are not detailed in the available resources.

Future Directions

The future directions of 1-Benzhydryl-3-fluoro-azetidine hydrochloride are not specified in the search results. As a unique chemical provided to early discovery researchers , its potential uses and developments would likely depend on the outcomes of these research studies.

Preparation Methods

The synthesis of 1-Benzhydryl-3-fluoro-azetidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzhydryl chloride and 3-fluoroazetidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.

    Catalysts and Reagents: Common reagents include a base like triethylamine to facilitate the reaction.

    Procedure: Benzhydryl chloride is reacted with 3-fluoroazetidine in the presence of a base. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Benzhydryl-3-fluoro-azetidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Benzhydryl-3-fluoro-azetidine hydrochloride can be compared with other azetidine derivatives:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzhydryl-3-fluoroazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXAILYGDPCVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660039
Record name 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869488-99-3
Record name 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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